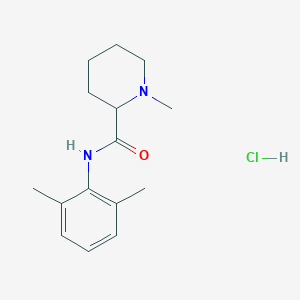

Mepivacaine hydrochloride

Übersicht

Beschreibung

Mepivacainhydrochlorid ist ein Lokalanästhetikum, das chemisch mit Bupivacain verwandt ist, aber pharmakologisch mit Lidocain. Es wird hauptsächlich zur lokalen oder regionalen Analgesie und Anästhesie durch lokale Infiltration, periphere Nervenblocktechniken und zentrale Nervenblocktechniken, einschließlich Epidural- und Kaudalblockaden, eingesetzt . Mepivacainhydrochlorid ist topisch nur in hohen Dosen wirksam und sollte daher nicht auf diesem Weg angewendet werden .

Vorbereitungsmethoden

Mepivacainhydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert. Die Syntheseroute beinhaltet typischerweise die Reaktion von 2,6-Dimethylanilin mit Chloracetylchlorid zu 2,6-Dimethylphenylchloracetat. Dieser Zwischenprodukt wird dann mit Methylamin zu N-(2,6-Dimethylphenyl)-1-methyl-2-piperidincarboxamid umgesetzt, das die Basenform von Mepivacain darstellt. Der letzte Schritt beinhaltet die Umwandlung dieser Base in ihr Hydrochloridsalz durch Reaktion mit Salzsäure .

Analyse Chemischer Reaktionen

Mepivacainhydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Mepivacain kann zu verschiedenen Metaboliten oxidiert werden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Mepivacain kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Hydrolyse: Die Amidbindung in Mepivacain kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und Amin zu bilden

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Abbauprodukte .

Wissenschaftliche Forschungsanwendungen

Mepivacainhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zu Lokalanästhetika und deren Wechselwirkungen mit biologischen Membranen verwendet.

Biologie: Mepivacain wird in Studien zur Nervenleitung und den Auswirkungen von Lokalanästhetika auf Ionenkanäle verwendet.

Medizin: Es wird in klinischen Umgebungen häufig für die lokale und regionale Anästhesie verwendet, insbesondere bei zahnärztlichen Eingriffen und kleineren Operationen

Wirkmechanismus

Mepivacainhydrochlorid entfaltet seine Wirkung durch Blockierung der Einleitung und Leitung von Nervenimpulsen. Dies geschieht durch Hemmung des Einstroms von Natriumionen durch die Zellmembran, wodurch die Depolarisation verhindert wird, die für die Ausbreitung des Aktionspotentials und die anschließende Nervenfunktion erforderlich ist . Die Blockade am Natriumkanal ist reversibel, und wenn das Medikament vom Axon diffundiert, wird die Natriumkanalfuktion wiederhergestellt und die Nervenleitung kehrt zurück .

Wirkmechanismus

Mepivacaine hydrochloride exerts its effects by blocking the initiation and conduction of nerve impulses. It does this by inhibiting the influx of sodium ions through the cell membrane, which prevents the depolarization necessary for action potential propagation and subsequent nerve function . The block at the sodium channel is reversible, and when the drug diffuses away from the axon, sodium channel function is restored and nerve propagation returns .

Vergleich Mit ähnlichen Verbindungen

Mepivacainhydrochlorid ähnelt anderen Lokalanästhetika wie Lidocain, Bupivacain und Ropivacain. Es hat einige einzigartige Eigenschaften:

Lidocain: Mepivacain hat eine längere Wirkdauer im Vergleich zu Lidocain, aber einen langsameren Wirkungseintritt

Bupivacain: Mepivacain ist weniger potent als Bupivacain, hat aber einen schnelleren Wirkungseintritt

Ropivacain: Mepivacain hat ähnliche pharmakokinetische Eigenschaften wie Ropivacain, ist aber weniger kardiotoxisch

Diese Unterschiede machen Mepivacainhydrochlorid zu einer wertvollen Option für bestimmte klinische Anwendungen, bei denen seine einzigartigen Eigenschaften von Vorteil sind.

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIMRUQNCDCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96-88-8 (Parent) | |

| Record name | Mepivacaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4031566 | |

| Record name | Mepivicaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1722-62-9 | |

| Record name | Mepivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepivacaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mepivicaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIVACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VFX2L7EM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

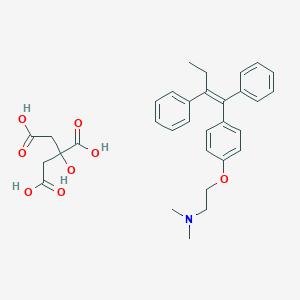

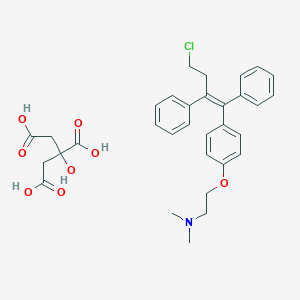

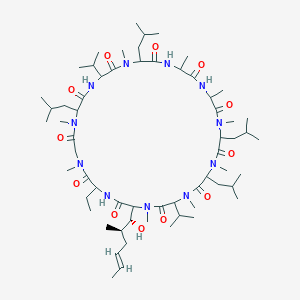

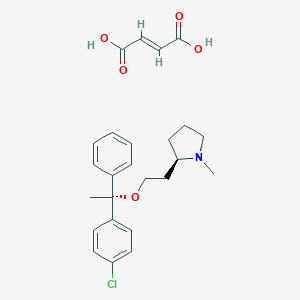

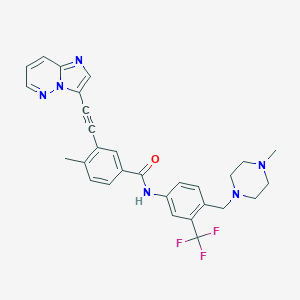

Feasible Synthetic Routes

Q1: How does mepivacaine hydrochloride exert its anesthetic effect?

A1: this compound is a local anesthetic that works by reversibly binding to specific sodium ion channels on neuronal cell membranes. [] This binding inhibits the influx of sodium ions, which are essential for nerve impulse conduction. [] By blocking these channels, this compound effectively prevents the transmission of pain signals to the brain, leading to a loss of sensation in the targeted area. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H22N2O•HCl, and its molecular weight is 282.81 g/mol. []

Q3: Are there any specific spectroscopic techniques used to characterize this compound?

A3: Yes, several analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is a commonly used technique. [, ]

Q4: What is known about the stability of this compound under different conditions?

A4: Research has explored the stability of this compound under various stress conditions. Studies have investigated its degradation profile under acidic, alkaline, thermal, and oxidative conditions using stability-indicating HPLC methods. [] This research helps determine the appropriate storage conditions and shelf life of this compound formulations.

Q5: What factors influence the pharmacokinetics of this compound?

A5: Several factors can influence the pharmacokinetics of this compound, including:

- Route of Administration: The route of administration significantly affects mepivacaine's pharmacokinetic profile. For instance, epidural administration in pregnant women leads to rapid transfer across the placenta, with mepivacaine detectable in both maternal and umbilical cord blood. []

- Presence of Vasoconstrictors: Studies in diabetic patients indicated that the presence of a vasoconstrictor (levonordefrin) in the mepivacaine formulation led to statistically significant higher blood glucose levels compared to mepivacaine without a vasoconstrictor. []

Q6: Has the efficacy of this compound been evaluated in preclinical models?

A7: Yes, this compound has been studied in various animal models to assess its efficacy and safety. For instance, a study in horses with experimentally induced synovitis examined the analgesic and anti-inflammatory effects of intra-articular this compound. [] The results provided insights into its therapeutic potential in managing joint inflammation and pain in horses.

Q7: What are the potential toxic effects of this compound?

A8: While generally considered safe for its intended use, this compound, like other local anesthetics, can cause adverse effects if high systemic concentrations are reached. [, ] Studies have explored the potential for testicular damage in rats following this compound administration, highlighting the importance of careful dosing and administration. [, ]

Q8: Have there been efforts to develop novel drug delivery systems for this compound?

A8: Yes, researchers have explored innovative drug delivery strategies for this compound to enhance its therapeutic benefits. This includes the development of:

- Thermoreversible Gels: These gels offer a promising approach for sustained release and localized delivery of this compound. [, ] This delivery method is particularly beneficial for periodontal anesthesia, as it eliminates the need for needle injection and improves patient comfort.

- Intracervical Administration: Intracervical injection of this compound has been investigated as a method for providing effective pain relief during hysteroscopy. [, ]

Q9: What are some common analytical methods used for the determination of this compound?

A9: Various analytical methods are employed for the quantification of this compound in different matrices, including:

- Potentiometric Titration: This method utilizes a modified carbon paste ion-selective electrode for the determination of this compound in pharmaceutical preparations and biological fluids. []

- Reverse Phase HPLC: This widely used technique offers a simple, precise, rapid, and accurate approach for estimating this compound in injections. []

Q10: Are there alternative local anesthetics available for dental and medical procedures?

A10: Yes, several other local anesthetics are available, each with its own unique characteristics:

Q11: When was this compound first introduced as a local anesthetic?

A12: this compound emerged as a promising local anesthetic agent in the 1960s. Its rapid adoption stemmed from its favorable attributes, including a relatively long duration of action without the need for vasoconstrictors, enhanced potency compared to procaine, and reduced toxicity compared to lidocaine. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.